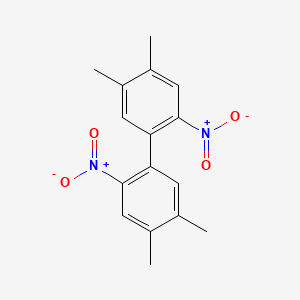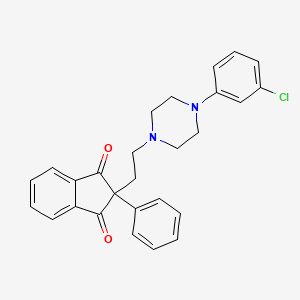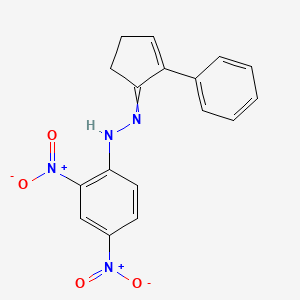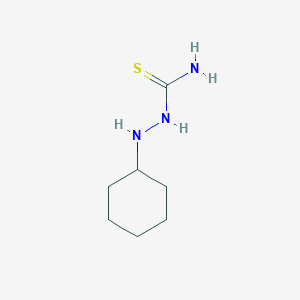
4,4',5,5'-Tetramethyl-2,2'-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C16H16N2O4 It is a derivative of biphenyl, characterized by the presence of four methyl groups and two nitro groups attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’,5,5’-tetramethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 4,4’,5,5’-tetramethyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.
Applications De Recherche Scientifique
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.
Mécanisme D'action
The mechanism of action of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of nitro groups to amino groups can significantly alter the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved in these reactions are typically studied using advanced spectroscopic and computational techniques to understand the compound’s behavior at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-4,4’,5,5’-tetramethylbiphenyl: Contains bromine atoms instead of nitro groups, leading to different reactivity and applications.
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol:
Uniqueness
The presence of both methyl and nitro groups in 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl makes it unique in terms of its reactivity and potential applications. The nitro groups provide sites for reduction and substitution reactions, while the methyl groups contribute to the compound’s stability and hydrophobicity.
Propriétés
Numéro CAS |
21113-37-1 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-2-nitrophenyl)-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-13(15(17(19)20)7-11(9)3)14-6-10(2)12(4)8-16(14)18(21)22/h5-8H,1-4H3 |
Clé InChI |
KBOQTUPXYVEQJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=C(C=C(C(=C2)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)












